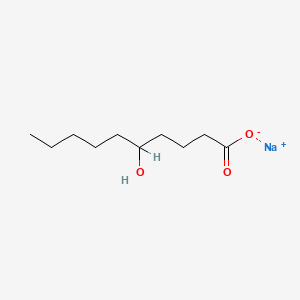

Sodium 5-hydroxydecanoate

Descripción general

Descripción

El ácido 5-hidroxidecanoico sódico es un compuesto químico con la fórmula molecular C10H19NaO3 y un peso molecular de 210.25 g/mol . Es una sal sódica derivada del ácido 5-hidroxidecanoico, caracterizada por su forma de polvo blanco a beige y su alta solubilidad en agua . Este compuesto es conocido por su función como antagonista de los canales de potasio, en particular al bloquear las acciones de los activadores de los canales de potasio durante las condiciones isquémicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5-hidroxidecanoico sódico normalmente implica la hidroxilación del ácido decanoico seguida de la neutralización con hidróxido de sodio. Las condiciones de reacción a menudo incluyen:

Hidroxilación: El ácido decanoico se somete a hidroxilación utilizando un agente hidroxilante adecuado bajo condiciones controladas de temperatura y presión.

Neutralización: El ácido 5-hidroxidecanoico resultante se neutraliza entonces con hidróxido de sodio para formar la sal sódica.

Métodos de producción industrial: En entornos industriales, la producción de ácido 5-hidroxidecanoico sódico puede implicar reactores de hidroxilación a gran escala y procesos de neutralización continuos para garantizar una calidad y un rendimiento constantes. El compuesto se purifica entonces mediante procesos de cristalización y secado para obtener el producto final .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the fifth carbon position undergoes oxidation under specific conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media .

-

Products :

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation (mild) | KMnO₄ (basic) | 5-oxodecanoate |

| Oxidation (strong) | CrO₃ (acidic) | 5-carboxydecanoate |

Reduction Reactions

The carboxylate group can be reduced to an alcohol:

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | LiAlH₄ | 5-decanol |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

-

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .

-

Products :

-

Ether formation : 5-alkoxydecanoate.

-

Ester formation : 5-acetoxydecanoate.

-

| Reaction Type | Reagent | Product |

|---|---|---|

| Substitution (ether) | CH₃I | 5-methoxydecanoate |

| Substitution (ester) | CH₃COCl | 5-acetoxydecanoate |

Biochemical Interactions

This compound exhibits distinct biological activity through its interaction with cellular targets:

Mechanism of Action

-

KATP Channel Blockade : Inhibits mitochondrial and sarcolemmal KATP channels, preventing potassium efflux during ischemia. This stabilizes mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS) production .

-

Metabolic Effects : Modulates fatty acid metabolism by interacting with mitochondrial acyl-CoA synthetase .

Key Research Findings

Comparative Reactivity with Analogues

This compound’s reactivity differs from its parent acid and derivatives:

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| 5-Hydroxydecanoic acid | -COOH, -OH | Prone to lactonization; less water-soluble |

| 5-Oxodecanoate | Ketone | Susceptible to nucleophilic addition (e.g., Grignard reagents) |

| 5-Decanol | Primary alcohol | Oxidizes to 5-decanoic acid |

Aplicaciones Científicas De Investigación

El ácido 5-hidroxidecanoico sódico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como patrón en la química analítica.

Biología: Se estudia su función en el metabolismo celular y las vías de señalización.

Medicina: Se investiga su posible efecto terapéutico en las enfermedades cardiovasculares debido a sus propiedades de bloqueo de los canales de potasio.

Mecanismo De Acción

El principal mecanismo de acción del ácido 5-hidroxidecanoico sódico implica la inhibición de los canales de potasio. Compite con el trifosfato de adenosina (ATP) en el sitio de unión, bloqueando así los canales de potasio durante las condiciones isquémicas. Esta acción evita la salida de iones potasio, que es crucial para mantener la homeostasis celular y proteger las células del daño isquémico .

Compuestos Similares:

Ácido 5-hidroxidecanoico: El compuesto original sin la sal sódica.

Ácido 10-hidroxidecanoico: Un compuesto similar con el grupo hidroxilo en una posición diferente.

Ácido 5-cetodecanoico: Un derivado oxidado del ácido 5-hidroxidecanoico.

Singularidad: El ácido 5-hidroxidecanoico sódico es único debido a su acción específica sobre los canales de potasio y su mayor solubilidad en agua en comparación con su compuesto original. Esto lo hace particularmente útil en la investigación biológica y médica donde la solubilidad acuosa es esencial .

Comparación Con Compuestos Similares

5-Hydroxydecanoic acid: The parent compound without the sodium salt.

10-Hydroxydecanoic acid: A similar compound with the hydroxyl group at a different position.

5-Ketodecanoic acid: An oxidized derivative of 5-hydroxydecanoic acid.

Uniqueness: 5-Hydroxydecanoic acid sodium is unique due to its specific action on potassium channels and its enhanced solubility in water compared to its parent compound. This makes it particularly useful in biological and medical research where aqueous solubility is essential .

Actividad Biológica

Sodium 5-hydroxydecanoate (5-HD) is a compound primarily recognized for its role as an inhibitor of ATP-sensitive potassium (K_ATP) channels, particularly in cardiac tissues. This article delves into the biological activities of 5-HD, highlighting its mechanisms of action, effects on various cellular processes, and implications for cardiovascular health.

5-HD acts as a selective blocker of K_ATP channels, with an inhibitory concentration (IC50) around 30 µM . This blockade has profound implications for cellular metabolism and apoptosis, particularly in ischemic conditions. The compound is also a substrate for mitochondrial outer membrane acyl-CoA synthetase, which contributes to its metabolic effects .

Ischemic Preconditioning and Arrhythmia

Research demonstrates that 5-HD significantly influences cardiac responses to ischemia. In a study involving rats subjected to coronary ligation, administration of 5-HD reduced the incidence of ventricular fibrillation, indicating its potential antiarrhythmic properties . Specifically, doses ranging from 3 to 100 mg/kg showed efficacy in suppressing ischemic arrhythmias.

In isolated rat hearts, 5-HD inhibited potassium (K^+) release during ischemia, further supporting its role in modulating cardiac electrical stability . Notably, the compound abolished the cardioprotective effects of ischemic preconditioning (IPC), which relies on the opening of K_ATP channels to exert protective effects against myocardial infarction .

Impact on Mitochondrial Function

5-HD's blockade of K_ATP channels affects mitochondrial dynamics. Studies have shown that treatment with 5-HD can lead to increased mitochondrial matrix volume and altered respiration rates in isolated cardiac mitochondria . This suggests that while 5-HD inhibits protective pathways during ischemia, it may also induce stress responses in mitochondrial function.

In Vitro Findings

In vitro experiments have shown that treatment with 5-HD abolishes the protective effects conferred by diazoxide, a known K_ATP channel opener. For instance, cells pre-treated with 5-HD exhibited increased cell death following lethal simulated ischemia compared to those treated with diazoxide alone . This underscores the critical role of K_ATP channels in mediating cytoprotection during ischemic events.

In Vivo Studies

In vivo studies corroborate these findings. For example, when administered prior to IPC in rabbits, 5-HD completely negated the reduction in myocardial infarct size typically afforded by IPC . Such results highlight the compound's potent antagonistic effects on cardioprotective mechanisms.

Summary of Key Research Findings

Propiedades

IUPAC Name |

sodium;5-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGNECWEKMWRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017457 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71186-53-3 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Sodium 5-hydroxydecanoate?

A1: this compound acts as an antagonist of ATP-sensitive potassium (KATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does blocking KATP channels with 5-HD impact the heart during ischemia?

A2: KATP channels open during ischemia when ATP levels fall. By blocking these channels, 5-HD prevents potassium efflux, potentially influencing action potential duration, cellular excitability, and ultimately impacting the extent of ischemic damage. [, , , ]

Q3: Is this compound considered a selective KATP channel blocker?

A3: While 5-HD effectively blocks KATP channels, research suggests it might have some selectivity towards mitochondrial KATP channels over those located on the cell surface (sarcolemmal). [, , , , , , , , , , ]

Q4: Does this compound directly affect cardiac contractility?

A4: Studies indicate that 5-HD, at concentrations typically used to block KATP channels, does not directly impact cardiac contractile force. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H19NaO3, and its molecular weight is 214.26 g/mol.

Q6: Is there information available on the spectroscopic characteristics of 5-HD?

A6: The provided research papers do not delve into detailed spectroscopic analyses of 5-HD.

Q7: How is this compound used to study ischemic preconditioning?

A7: Ischemic preconditioning is a phenomenon where brief episodes of ischemia protect the heart from subsequent, more prolonged ischemic insults. Researchers use 5-HD to investigate whether the opening of KATP channels is essential for this protective effect. If 5-HD abolishes the benefits of preconditioning, it suggests a critical role for KATP channels. [, , , , , , , , ]

Q8: Has this compound been used to explore the role of KATP channels in the cardioprotective effects of other agents?

A8: Yes, 5-HD has been used to investigate whether the cardioprotective effects of various drugs, including volatile anesthetics like isoflurane and pharmacological agents like geranylgeranylacetone, are mediated by KATP channel opening. [, ]

Q9: Is this compound being developed as a therapeutic drug?

A10: this compound is primarily a research tool. Its use in clinical settings is limited due to its potential for off-target effects and the availability of more selective KATP channel modulators. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.